molecular formula C15H13ClN2OS B5566805 2-[(4-Chlorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile

2-[(4-Chlorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B5566805
M. Wt: 304.8 g/mol
InChI Key: WYEQFQISOGUQOM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with a complex structure that includes a chlorophenyl group, a methylsulfinyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfinate to form the corresponding sulfone. This intermediate is then reacted with 4,6-dimethyl-3-pyridinecarbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles can reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylsulfonylphenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile
  • 2-[(4-Fluorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile

Uniqueness

2-[(4-Chlorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfinyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-10-7-11(2)18-15(14(10)8-17)20(19)9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEQFQISOGUQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)S(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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